molecular formula C11H12N2O B2897900 2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol CAS No. 2161971-17-9

2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol

Cat. No.: B2897900
CAS No.: 2161971-17-9
M. Wt: 188.23
InChI Key: XNACMLRSCVTZFB-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol is a benzimidazole derivative featuring a cyclobutanol moiety directly attached to the benzimidazole nitrogen. The compound’s structure combines the aromatic, electron-rich benzimidazole core with a strained four-membered cyclobutanol ring.

Properties

IUPAC Name

2-(benzimidazol-1-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-6-5-10(11)13-7-12-8-3-1-2-4-9(8)13/h1-4,7,10-11,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNACMLRSCVTZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodiazole derivative with a cyclobutanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce different alcohols.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol with structurally related compounds:

Compound Name Molecular Weight (g/mol) Key Functional Groups/Substituents Notable Properties
This compound 188.22 (calculated) Benzimidazole, Cyclobutanol Potential hydrogen bonding (OH), ring strain, rigid structure
2-(1H-1,3-Benzodiazol-1-yl)acetonitrile 169.19 (calculated) Benzimidazole, Nitrile Electron-withdrawing nitrile enhances metal coordination and polar reactivity
1-[(1H-1,3-Benzodiazol-1-yl)methyl]cyclobutan-1-ol 202.26 Benzimidazole, Cyclobutanol, Methylene Discontinued commercial product (95% purity); increased flexibility due to spacer
3-[5-Amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol 289.25 (calculated) Benzimidazole, Butanol, CF₃, Amino Electron-deficient (CF₃) and electron-rich (NH₂) substituents; longer carbon chain

Biological Activity

2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol is a chemical compound characterized by the presence of a benzodiazole moiety linked to a cyclobutanol structure. This compound has garnered attention due to its potential biological activities, which are of significant interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₁H₁₂N₂O
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 2161971-17-9

The biological activity of this compound can be attributed to its structural features, particularly the benzodiazole ring. Compounds with this moiety are known for their interactions with various biological targets, influencing multiple biochemical pathways:

  • Antimicrobial Activity : Benzodiazole derivatives often exhibit antibacterial and antifungal properties. The mechanism includes the inhibition of nucleic acid synthesis or disruption of cell membrane integrity.
  • Antitumor Effects : Some studies suggest that benzodiazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Biological Activities

A summary of the biological activities associated with this compound includes:

Activity Type Description
AntibacterialInhibits growth of various bacterial strains, possibly by targeting cell wall synthesis.
AntifungalShows efficacy against fungal infections by disrupting fungal cell membranes.
AntitumorInduces apoptosis in cancer cells; may inhibit tumor growth through various pathways.
Anti-inflammatoryExhibits potential to reduce inflammation via modulation of inflammatory mediators.
AntioxidantScavenges free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

Recent studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A research study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting that this compound could be developed as a new antibiotic agent .
  • Antitumor Activity : In vitro assays demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound appeared to induce apoptosis through caspase activation .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain, indicating its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

  • Solubility : The compound is highly soluble in polar solvents, which may enhance its bioavailability.
  • Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, forming several metabolites that may also exhibit biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol, and what reaction conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves cyclization of a benzodiazole derivative with cyclobutanone using catalysts like Lewis acids (e.g., ZnCl₂) in polar solvents (ethanol/methanol) under reflux (60–80°C). Yield optimization requires strict control of stoichiometry, solvent purity, and reaction time. Post-synthesis purification via column chromatography or crystallization is critical to isolate the product .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., hydroxyl at δ 4.5–5.0 ppm, benzodiazole protons at δ 7.2–8.3 ppm). IR confirms O-H (3200–3600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL or SHELXS) resolves bond lengths and angles. Critical steps include crystal mounting, data collection at low temperature (100 K), and refinement with SHELX software to address disorder or twinning .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

  • Biological Activities : Antimicrobial (vs. S. aureus, E. coli), antitumor (apoptosis in MCF-7, A549 cells), anti-inflammatory (COX-2 inhibition), and antioxidant (DPPH assay) .
  • Assays :

  • Antimicrobial : Disk diffusion/Kirby-Bauer method.
  • Antitumor : MTT assay for cell viability; caspase-3/7 activation for apoptosis.
  • Anti-inflammatory : ELISA for prostaglandin E₂ (PGE₂) reduction.

Q. How does the cyclobutanol moiety influence the compound’s reactivity compared to similar benzodiazole derivatives?

  • Mechanistic Insight : The strained cyclobutane ring enhances electrophilicity, facilitating nucleophilic substitution at the hydroxyl group. This contrasts with planar analogs (e.g., benzimidazole-phenol derivatives), where steric hindrance limits reactivity. Comparative studies show faster oxidation rates (e.g., to cyclobutanone) using KMnO₄ under acidic conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across different studies?

  • Methodology :

  • Standardized Assays : Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and replicate counts (n ≥ 3).
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets. Adjust for variables like pH, temperature, and serum content in cell culture.
  • Mechanistic Validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational modeling predict the interaction mechanisms between this compound and biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., DNA gyrase for antimicrobial activity). Key parameters include grid box size (20–25 Å) and exhaustiveness (8–16).
  • MD Simulations : Run GROMACS simulations (50–100 ns) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen bond persistence .

Q. What experimental design considerations are critical for studying the compound’s pharmacokinetics in preclinical models?

  • Key Factors :

  • Solubility : Use co-solvents (PEG-400) or cyclodextrin complexes for in vivo dosing.
  • Metabolism : LC-MS/MS to identify hepatic metabolites (e.g., hydroxylated derivatives).
  • Toxicity : Monitor ALT/AST levels in rodent serum post-administration (doses 10–100 mg/kg) .

Q. How can crystallographic data address challenges in determining the compound’s stereoelectronic properties?

  • Crystallographic Workflow :

  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces noise.
  • Refinement : SHELXL’s TWIN/BASF commands handle twinning. Electron density maps (e.g., F₀–F꜀ maps) validate cyclobutane ring puckering and benzodiazole planarity .

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